molecular formula C13H20N2O B1614763 1-(4-Methoxybenzyl)-4-methylpiperazine CAS No. 414879-57-5

1-(4-Methoxybenzyl)-4-methylpiperazine

Cat. No.: B1614763
CAS No.: 414879-57-5
M. Wt: 220.31 g/mol
InChI Key: VRBZXMTXVNIWQC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a piperazine ring, along with a methyl group on the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxybenzyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role as a neurotransmitter modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of dopamine receptors.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. It has been shown to act as an agonist for the dopamine D2 receptor, influencing neurotransmission and potentially affecting various physiological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways associated with dopamine receptor activation .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4-methylpiperazine can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of structural modifications in the piperazine family.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZXMTXVNIWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355149
Record name 1-(4-methoxybenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414879-57-5
Record name 1-(4-methoxybenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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